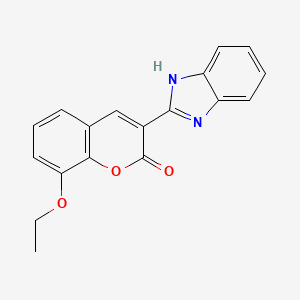

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that combines the structural features of benzimidazole and chromenone. Benzimidazole is known for its wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . . The combination of these two moieties in a single molecule can potentially enhance its biological activity and broaden its application spectrum.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one typically involves the condensation of 1,2-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization to form the benzimidazole ring . The chromenone moiety can be introduced through various synthetic routes, such as the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, solvent systems, and purification techniques. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one exhibits promising anticancer properties. A study conducted by researchers demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study:

In vitro assays showed a dose-dependent decrease in cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines when treated with varying concentrations of the compound. The IC50 values were reported at approximately 15 µM for MCF-7 and 20 µM for PC-3 cells, indicating significant cytotoxicity.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| PC-3 | 20 | Cell cycle arrest (G1 phase) |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Case Study:

A study evaluated the antimicrobial activity of this compound using the disk diffusion method. Results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

| Pathogen | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Candida albicans | 100 |

Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Notably, it has shown inhibitory effects on certain kinases, which are crucial in cancer signaling pathways.

Case Study:

Inhibition assays revealed that the compound effectively reduced the activity of cyclin-dependent kinases (CDKs), which play a vital role in cell cycle regulation. This inhibition could provide insights into developing targeted therapies for cancer treatment.

Photophysical Properties

The compound's unique structure allows it to exhibit interesting photophysical properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings:

Studies have demonstrated that films made from this compound exhibit strong photoluminescence and good charge transport properties, indicating potential use in electronic applications.

Mecanismo De Acción

The mechanism of action of 3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Similar Compounds

Benzimidazole Derivatives: Compounds like albendazole and thiabendazole, which are known for their antiparasitic activities.

Chromenone Derivatives: Compounds like coumarin and its derivatives, which have anticoagulant and anti-inflammatory properties.

Uniqueness

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is unique due to its combined structural features of benzimidazole and chromenone, which may result in enhanced biological activities and broader applications compared to its individual components .

Actividad Biológica

3-(1H-benzimidazol-2-yl)-8-ethoxy-2H-chromen-2-one is a heterocyclic compound that features a unique combination of benzimidazole and chromenone structures. This compound has garnered attention in the scientific community due to its potential biological activities , including antimicrobial, antiviral, and anticancer properties. Research indicates that these activities are attributed to its ability to interact with various biological targets, leading to significant therapeutic implications.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds related to benzimidazole and chromenone. The compound has demonstrated effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. For instance, a study indicated that benzimidazole derivatives exhibit strong antibacterial activity against Gram-positive and Gram-negative bacteria, which may extend to this compound due to structural similarities.

Anticancer Properties

Research has also highlighted the anticancer potential of this compound. In vitro studies showed that derivatives of benzimidazole can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of Bcl-2 and Bax proteins . The specific combination of the benzimidazole moiety with chromenone enhances these effects, making it a promising candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in several models. In vivo studies demonstrated that compounds with similar structures can reduce markers of inflammation, such as cytokines and chemokines, thereby alleviating symptoms associated with inflammatory diseases . The underlying mechanism appears to involve the inhibition of NF-kB signaling pathways and the reduction of oxidative stress.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Interaction with DNA : The compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It can inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Modulation of Signaling Pathways : By affecting various signaling cascades, it can induce apoptosis and inhibit cell proliferation.

Case Studies

A notable case study involved the synthesis and biological evaluation of similar compounds where researchers found significant cytotoxic effects against cancer cell lines. The study utilized various assays to determine cell viability and apoptosis rates, confirming the efficacy of these compounds in targeting cancer cells while sparing normal cells .

Data Table: Biological Activities

Propiedades

IUPAC Name |

3-(1H-benzimidazol-2-yl)-8-ethoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-2-22-15-9-5-6-11-10-12(18(21)23-16(11)15)17-19-13-7-3-4-8-14(13)20-17/h3-10H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFXQMBEOUDGMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.